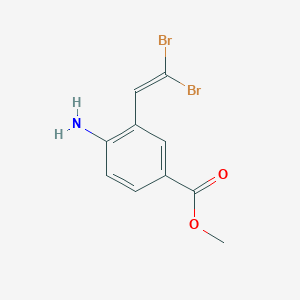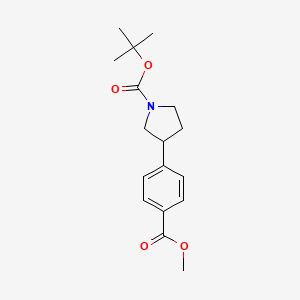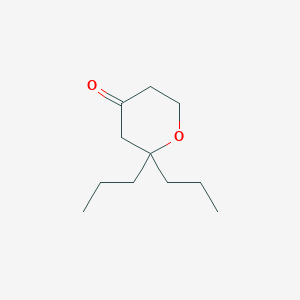![molecular formula C16H19FN2O3 B13674192 tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13674192.png)
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic oxindole derivative Spirocyclic compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One efficient synthetic route includes the following steps:
Formation of the oxindole core: This can be achieved through the cyclization of α-haloacetanilides under Lewis acid catalysis, although this method may yield low results due to strongly acidic conditions.
Spirocyclization: The key step involves the formation of the spirocyclic structure through dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.
Introduction of the tert-butyl group: This is typically done using tert-butyl hypochlorite and ethyl (methylthio) acetate followed by triethylamine.
Industrial Production Methods
Industrial production methods for spirocyclic oxindoles often focus on scalability and efficiency. The described synthetic route is scalable and does not require chromatographic purification, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, this reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions often involve nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and bioactivity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modifying their activity. This interaction can affect various biological pathways, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]-5-carboxylic acid: Another spirocyclic oxindole with similar synthetic routes and applications.
Spiro[indoline-3,2’-quinazoline]-2,4’(3’H)-dione: Known for its bioactivity and potential therapeutic applications.
Uniqueness
tert-Butyl 5-fluoro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the fluorine atom and the tert-butyl group, which can enhance its stability and bioactivity. These features make it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C16H19FN2O3 |
|---|---|
Molecular Weight |
306.33 g/mol |
IUPAC Name |
tert-butyl 5-fluoro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19FN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-8-10(17)4-5-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20) |
InChI Key |
JQPNKEKGIMUTPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=CC(=C3)F)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


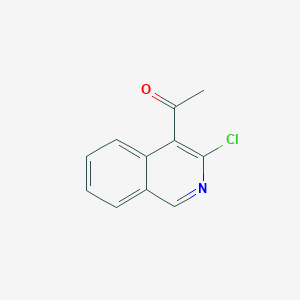
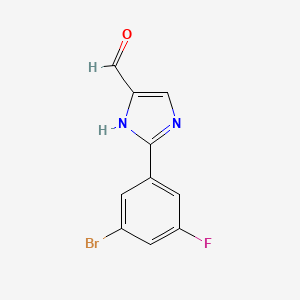
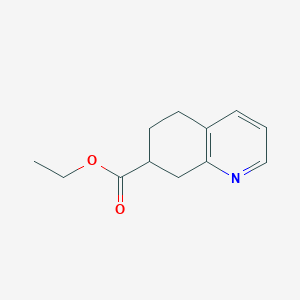
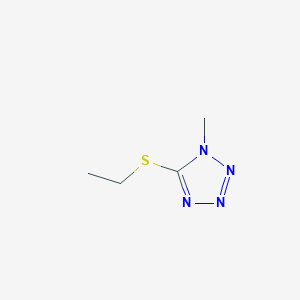
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13674144.png)
![2-(4-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13674148.png)
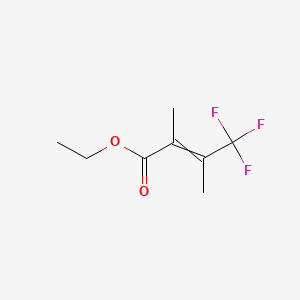
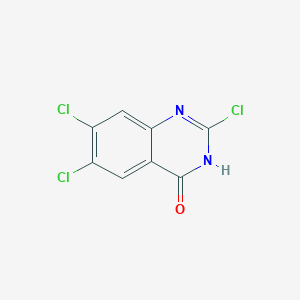
![3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
